molecular formula C18H20N4O4S B3010909 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-98-0

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B3010909
CAS No.: 852437-98-0
M. Wt: 388.44
InChI Key: HPJQIXNITKOGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS: 852437-98-0) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioether-linked butanoate ester at position 5. Its molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 388.4 g/mol . The compound’s Smiles notation is CCC(Sc1ccc2nnc(-c3ccc(OC)c(OC)c3)n2n1)C(=O)OC, highlighting the critical substituents influencing its physicochemical and biological properties. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its structural features suggest moderate lipophilicity due to the ester and methoxy groups.

Properties

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-14(18(23)26-4)27-16-9-8-15-19-20-17(22(15)21-16)11-6-7-12(24-2)13(10-11)25-3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQIXNITKOGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyridazine moiety linked via a thioether group. This structural complexity suggests potential interactions with various biological targets. The molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 364.43 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-thiadiazole have shown effectiveness against a range of bacteria and fungi. A study demonstrated that certain triazole derivatives inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural analogies .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of great therapeutic interest. Triazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies showed that these compounds could reduce the production of TNF-alpha and IL-6 in macrophages . The potential for this compound to modulate inflammatory responses warrants further investigation.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and protect cellular integrity. Studies involving related triazole compounds have shown promising results in scavenging free radicals and enhancing cellular antioxidant defenses . The antioxidant capacity of this compound could be evaluated through assays measuring DPPH or ABTS radical scavenging activity.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, urease inhibition has been reported for triazole derivatives . This inhibition could be explored further for potential applications in treating infections caused by urease-producing bacteria.
  • Receptor Binding : Molecular docking studies suggest that such compounds may bind effectively to various receptors involved in inflammation and pain signaling pathways . Understanding these interactions can elucidate the therapeutic potential of the compound.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Case Study on Tyrosinase Inhibition : A series of triazole derivatives were tested for their ability to inhibit tyrosinase activity—an important target for treating hyperpigmentation disorders. One compound exhibited an IC50 value significantly lower than that of standard inhibitors .
  • Antibacterial Efficacy : Research on related thiadiazole compounds demonstrated potent antibacterial activity against E. coli and Pseudomonas aeruginosa, which could be indicative of similar efficacy in this compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-thiadiazole derivatives, including those related to this compound. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown significant activity against human cancer cell lines such as HT-29 (colon cancer). Mechanistic studies revealed that it inhibits Akt phosphorylation, a critical pathway in cancer cell survival and proliferation .
  • In Vivo Efficacy : In animal models (CB17 SCID mice), these compounds demonstrated the ability to reduce tumor size without acute toxicity .

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activities. This compound has been investigated for its potential to combat bacterial and fungal infections. The structural features of the compound enhance its interaction with microbial targets .

Anti-inflammatory Effects

Compounds with triazole and thiadiazole rings have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research examined the anticancer activity of synthesized triazolo-thiadiazole derivatives related to this compound). The results indicated that these compounds could effectively inhibit tumor growth in vivo while exhibiting low toxicity profiles .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of triazolo derivatives. In vitro testing against various bacterial strains showed that these compounds could inhibit growth effectively at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several pharmacologically active compounds. Key comparisons include:

Compound E-4b
  • Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid .
  • Molecular Weight : ~466.5 g/mol (estimated).
  • Key Features: Propenoic acid and dimethylpyrazole substituents.
  • Properties : High melting point (253–255°C), likely due to hydrogen-bonding capacity from the carboxylic acid group. The target compound’s ester group may reduce polarity, enhancing membrane permeability compared to E-4b.
Compound 18 (PDE4 Inhibitor)
  • Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
  • Molecular Weight : ~508.5 g/mol (estimated).
  • Key Features : Tetrahydrofuran-3-yloxy and dimethoxyphenyl groups.
  • Activity: Potent PDE4A inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other PDE isoforms. The target compound’s thioether and butanoate ester may reduce PDE4 affinity compared to 18’s polar tetrahydrofuran substituent.
Lin28-1632
  • Structure : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 108825-65-6) .
  • Molecular Weight : ~323.3 g/mol.
  • Key Features : Acetamide and methylphenyl substituents.
  • Activity : Lin28 protein inhibitor used in developmental studies. The target compound’s bulkier 3,4-dimethoxyphenyl group may limit its applicability in Lin28 inhibition but enhance interactions with other targets like PDE4.
PDE4 Inhibition

Compounds with triazolopyridazine cores often target PDE4 isoforms. For example:

  • Compound 18 : Exhibits IC₅₀ < 10 nM for PDE4A and selectivity >100-fold over other PDEs .
Kinase and Epigenetic Targets
  • Vebreltinib : A [1,2,4]triazolo[4,3-b]pyridazine derivative with difluoro-indazolyl groups, likely a kinase inhibitor .
  • AZD5153 : A bivalent triazolopyridazine bromodomain inhibitor with methoxy and piperidyl groups .
  • Target Compound : Lacks the complex substituents required for bromodomain or kinase inhibition, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP* (Estimated) Likely Solubility
Target Compound 388.4 Thioether, ester, dimethoxy ~2.5 Moderate (ester)
E-4b ~466.5 Carboxylic acid, pyrazole ~1.8 Low (acidic)
Compound 18 ~508.5 Tetrahydrofuran, dimethoxy ~3.0 Low
Lin28-1632 323.3 Acetamide, methylphenyl ~2.0 Moderate

*LogP estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing triazolo[4,3-b]pyridazine derivatives like Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate?

  • Methodology : Multi-step synthesis involving cyclocondensation reactions is typical. For example, triazolo-pyridazine cores are often synthesized via hydrazine-mediated cyclization of precursor pyridazine-thiones. Key steps include:

  • Use of sodium hydride in toluene for deprotonation and nucleophilic substitution (e.g., coupling with acetylated intermediates) .
  • Reaction with hydrazine hydrate to form triazole rings .
  • Thioether formation via nucleophilic aromatic substitution (SNAr) using thiol-containing reagents (e.g., methyl thiobutanoate derivatives) .
    • Critical Considerations : Purification via column chromatography and validation using HPLC (>95% purity recommended) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • 1H NMR and IR Spectroscopy : To confirm functional groups (e.g., methoxy, triazole, thioether) and aromatic proton environments .
  • Elemental Analysis (EA) : Validate empirical formula consistency .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
    • Cross-Validation : Compare spectral data with structurally analogous triazolo-pyridazines (e.g., compounds with substituted phenyl or pyrazole groups) .

Q. What are the key physicochemical properties to characterize for this compound?

  • Essential Properties :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (critical for biological assays) .
  • Stability : Assess under varying pH (e.g., 2–12) and temperature (4°C to 37°C) using accelerated degradation studies .
  • LogP : Determine via reverse-phase HPLC to predict membrane permeability .
    • Safety Data : While direct data is limited, structurally similar triazolo-pyridazines are classified as non-hazardous but require standard lab precautions (gloves, fume hood) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Variation of Substituents : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess impact on target binding .
  • Thioether Linker Optimization : Test alternative thiols (e.g., propyl vs. butyl chains) to balance lipophilicity and solubility .
    • Validation : Pair synthetic modifications with enzymatic assays (e.g., inhibition of 14-α-demethylase for antifungal activity) and molecular docking (PDB: 3LD6) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps :

  • Purity Verification : Re-examine compound purity via HPLC; impurities >5% can skew results .
  • Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays, serum concentration in cell-based studies) .
  • Control Compounds : Include known inhibitors/agonists (e.g., sitagliptin intermediates for dipeptidyl peptidase-4 studies) .
    • Statistical Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC50) .

Q. How can in silico methods enhance the prediction of pharmacokinetic properties?

  • Computational Tools :

  • ADMET Prediction : Use software like SwissADME to estimate absorption, CYP450 interactions, and bioavailability .
  • Molecular Dynamics (MD) Simulations : Model binding stability with target proteins (e.g., fungal lanosterol demethylase) over 100-ns trajectories .
    • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

  • Techniques :

  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for high sensitivity in plasma/tissue samples .
  • Isotope-Labeled Internal Standards : Use deuterated analogs (e.g., CD3-methoxy groups) to correct for matrix effects .
    • Method Development : Validate linearity (R² >0.99), LOQ (<1 ng/mL), and recovery (>80%) per ICH guidelines .

Q. How can degradation pathways be elucidated to improve formulation stability?

  • Forced Degradation Studies :

  • Hydrolytic Degradation : Expose to 0.1N HCl/NaOH at 60°C for 24 hours; monitor via UPLC .
  • Oxidative Stress : Treat with 3% H2O2; identify quinone or sulfoxide byproducts .
    • Stabilization Strategies : Use lyophilization or antioxidant excipients (e.g., ascorbic acid) for pH-sensitive formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.